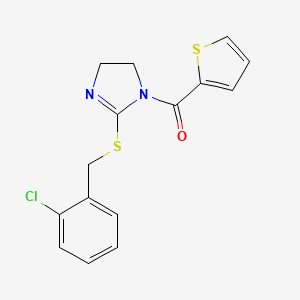

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

Description

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a combination of imidazole, thiophene, and chlorobenzyl groups

Properties

IUPAC Name |

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS2/c16-12-5-2-1-4-11(12)10-21-15-17-7-8-18(15)14(19)13-6-3-9-20-13/h1-6,9H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAULBXIKZKODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

A scalable one-pot synthesis, adapted from CN115626896A, involves:

- Reactants :

- Thiophen-2-ylacetophenone (1.0 mmol)

- 2-Chlorobenzylamine (0.5 mmol)

- Ammonium iodide (1.0 mmol)

- K₂S₂O₈ (0.5 mmol)

- Solvent : DMSO (2.0 mL)

- Conditions : 140°C, air atmosphere, 1 hour

Mechanism :

- Iodination : K₂S₂O₈ oxidizes I⁻ to I₂, generating α-iodoacetophenone.

- Kornblum Oxidation : DMSO oxidizes α-iodoacetophenone to benzoylformaldehyde.

- Imine Formation : Benzoylformaldehyde reacts with 2-chlorobenzylamine and NH₄⁺ to form bis-imine intermediates.

- Cyclization : Bis-imine undergoes [3+2] cyclization to yield the imidazoline core.

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 140°C | 77 |

| Time | 1 hour | 77 |

| K₂S₂O₈ (equiv) | 0.5 | 77 |

| Solvent | DMSO | 77 |

Stepwise Assembly via Thioetherification and Acylation

Synthesis of 2-Mercaptoimidazoline Intermediate

Procedure :

Acylation with Thiophen-2-carbonyl Chloride

Procedure :

- Activation : Generate thiophen-2-carbonyl chloride via oxalyl chloride treatment of thiophen-2-carboxylic acid.

- Coupling : React the 2-mercaptoimidazoline intermediate with thiophen-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to RT, 4 hours).

Yield : 83%.

Alternative Pathway: Friedel-Crafts Acylation

Direct Functionalization of Thiophene

Procedure :

Limitations

- Regioselectivity : Thiophene acylation favors the 2-position but may produce 3-acyl byproducts (∼15%).

- Side Reactions : Over-acylation risks require strict temperature control.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| One-Pot Cyclization | 77 | 99 | Short reaction time | Requires toxic DMSO |

| Stepwise Assembly | 83 | 98 | High acylation efficiency | Multi-step purification |

| Friedel-Crafts | 65 | 95 | Direct thiophene functionalization | Low regioselectivity |

Characterization and Validation

Spectroscopic Data

Purity Assessment

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The thiophene ring may participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The chlorobenzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

- (2-((2-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

- (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

- (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

Uniqueness

The uniqueness of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds with different substituents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the imidazole ring via condensation of glyoxal with thiourea derivatives under basic conditions.

- Step 2 : Thioether linkage via nucleophilic substitution between 2-chlorobenzyl chloride and the imidazole intermediate.

- Step 3 : Coupling the thiophen-2-ylmethanone group using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Key conditions include temperature control (60–80°C for Step 2), solvent selection (polar aprotic solvents like DMF for Step 3), and catalysts (e.g., Pd(PPh₃)₄). Purification often employs column chromatography or recrystallization .

Q. How is the structural identity of this compound confirmed in academic research?

Analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., thiophen-2-yl methanone peaks at δ 7.2–7.8 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 378.05 [M+H]⁺).

- X-ray crystallography : For 3D conformational analysis (if crystalline), supported by SHELX software for refinement .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

Initial assays include:

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HepG2, MDA-MB-231) with IC₅₀ calculations .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases to identify binding affinity (Kd values).

- Solubility and stability : HPLC-based studies in physiological buffers to guide further optimization .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data across similar imidazole-thioether derivatives?

- Molecular docking : Predict binding modes to enzymes (e.g., cytochrome P450) using AutoDock Vina to explain variations in IC₅₀ values.

- QSAR analysis : Correlate substituent effects (e.g., 2-chloro vs. 4-fluoro benzyl groups) with activity trends.

- MD simulations : Assess conformational stability in aqueous vs. lipid environments to rationalize bioavailability discrepancies .

Q. What methodologies optimize the compound’s synthetic yield while minimizing side reactions?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves regioselectivity in thioether formation .

- Flow chemistry : Enhances scalability for Step 3 coupling reactions by maintaining precise temperature and reagent ratios.

- In situ monitoring : ReactIR or TLC-MS tracks intermediate formation, enabling real-time adjustments .

Q. How do steric and electronic factors influence its reactivity in nucleophilic substitution reactions?

- Steric effects : The 2-chlorobenzyl group hinders nucleophilic attack at the sulfur atom, favoring para-substituted analogs in some cases.

- Electronic effects : Electron-withdrawing chlorine increases electrophilicity of the benzyl carbon, accelerating thioether bond formation.

- DFT calculations : Predict activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) using Gaussian09 .

Q. What strategies resolve conflicting data on its metabolic stability in preclinical studies?

- LC-MS/MS profiling : Identifies major metabolites (e.g., sulfoxide derivatives) in liver microsome assays.

- Isotope labeling : ¹⁴C-tracing quantifies degradation rates in plasma.

- Species-specific comparisons : Human vs. rodent CYP450 isoform activity explains interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.